

# Application Notes and Protocols: TA-1801 Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

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## Compound of Interest

Compound Name: TA-1801

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These application notes provide a comprehensive overview and detailed protocols for assessing the antibody-dependent cellular cytotoxicity (ADCC) mediated by **TA-1801**, a novel bispecific antibody targeting CD19 and CD47.<sup>[1][2]</sup> This document is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical evaluation of immunotherapies.

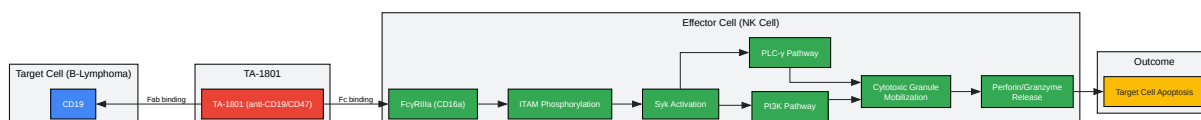
## Introduction to TA-1801 and ADCC

**TA-1801** is a bispecific antibody that selectively targets CD47 on CD19-positive B-cells.<sup>[2]</sup> This dual-targeting mechanism aims to enhance the immune-mediated killing of malignant B-cells by blocking the "don't eat me" signal provided by CD47-SIRPα interaction, while also leveraging the ADCC mechanism.<sup>[1][2]</sup>

ADCC is a critical effector function of the immune system where an antibody-coated target cell is lysed by an effector immune cell.<sup>[3][4]</sup> This process is typically mediated by Natural Killer (NK) cells, which express Fcγ receptors (primarily FcγRIIIa or CD16a) on their surface.<sup>[3][4]</sup> When the Fab portion of an antibody, such as **TA-1801**, binds to its target antigen (CD19) on a cancer cell, its Fc region is recognized by the FcγR on an NK cell.<sup>[3]</sup> This engagement triggers the activation of the NK cell, leading to the release of cytotoxic granules containing perforin and granzymes, which ultimately induce apoptosis in the target cell.<sup>[3]</sup>

## ADCC Signaling Pathway

The binding of the antibody's Fc region to the FcγRIIIa (CD16a) on NK cells initiates a downstream signaling cascade. This involves the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs), followed by the activation of key signaling molecules such as Syk, PLC-γ, and PI3K.[5][6] The culmination of this signaling is the mobilization and exocytosis of cytotoxic granules towards the target cell.[5]



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### ADCC Signaling Cascade

## Experimental Protocols

Several methods can be employed to measure ADCC activity *in vitro*. A common and robust method is a flow cytometry-based cytotoxicity assay using peripheral blood mononuclear cells (PBMCs) as effector cells and a CD19-expressing cell line as target cells.

### Protocol: Flow Cytometry-Based ADCC Assay

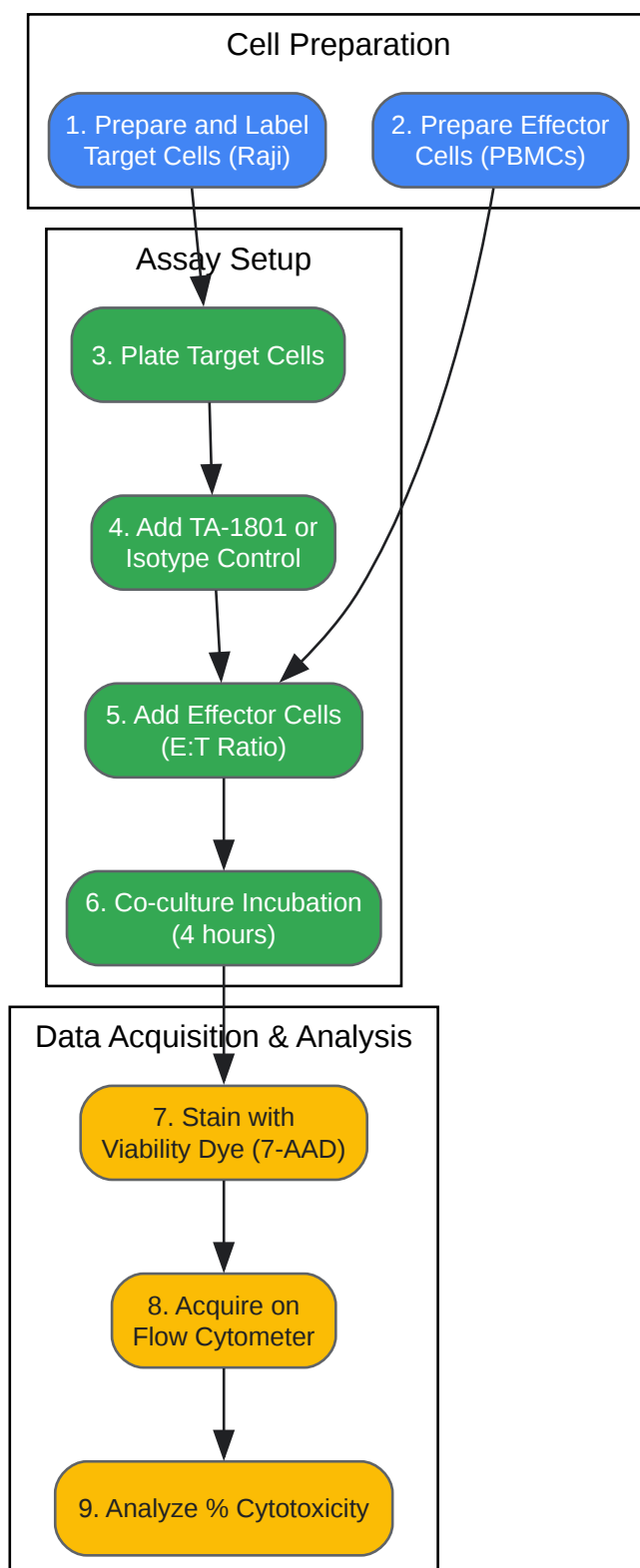
This protocol details the steps for quantifying the cytotoxic activity of **TA-1801** against CD19+ target cells.

#### 1. Materials and Reagents:

- Target Cells: CD19-expressing B-cell lymphoma cell line (e.g., Raji).
- Effector Cells: Cryopreserved or freshly isolated human peripheral blood mononuclear cells (PBMCs).

- Antibodies: **TA-1801**, isotype control antibody.
- Cell Culture Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Staining Reagents:
  - A fluorescent dye to label target cells (e.g., CFSE).
  - A viability dye to identify dead cells (e.g., 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI)).
- Equipment:
  - 96-well U-bottom plates.
  - Centrifuge.
  - CO2 incubator (37°C, 5% CO2).
  - Flow cytometer.

## 2. Experimental Workflow Diagram:



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### Flow Cytometry ADCC Workflow

### 3. Detailed Procedure:

- Target Cell Preparation:
  - Culture Raji cells to a density of approximately  $1 \times 10^6$  cells/mL.
  - Harvest and wash the cells with PBS.
  - Resuspend cells at  $1 \times 10^6$  cells/mL in PBS and add CFSE to a final concentration of 1  $\mu$ M.
  - Incubate for 15 minutes at 37°C, protected from light.
  - Quench the staining by adding 5 volumes of complete media and incubate for 5 minutes.
  - Wash the cells three times with complete media to remove excess dye.
  - Resuspend the labeled target cells in complete media at a concentration of  $2 \times 10^5$  cells/mL.
- Effector Cell Preparation:
  - Thaw cryopreserved PBMCs or isolate fresh PBMCs from healthy donor blood.
  - Wash the cells and resuspend in complete media.
  - Determine cell viability and concentration.
  - Adjust the cell concentration to achieve the desired Effector:Target (E:T) ratios (e.g., for a 10:1 ratio, prepare a solution of  $2 \times 10^6$  cells/mL).
- ADCC Assay Setup:
  - Plate 50  $\mu$ L of the labeled target cell suspension (10,000 cells) into each well of a 96-well U-bottom plate.
  - Prepare serial dilutions of **TA-1801** and the isotype control antibody.
  - Add 50  $\mu$ L of the antibody dilutions to the appropriate wells.

- Incubate for 30 minutes at 37°C.
- Add 100 µL of the effector cell suspension to the wells to achieve the desired E:T ratio (e.g., 10:1 or 25:1).
- Include control wells:
  - Spontaneous Lysis: Target cells + Effector cells (no antibody).
  - Maximum Lysis: Target cells + Lysis buffer (e.g., Triton X-100).
  - Target Cells Alone: Target cells only.
- Centrifuge the plate at 250 x g for 3 minutes to pellet the cells.
- Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
- Staining and Flow Cytometry:
  - After incubation, add 10 µL of 7-AAD solution to each well.
  - Incubate for 15 minutes at 4°C in the dark.
  - Acquire events on a flow cytometer. Gate on the CFSE-positive target cell population and quantify the percentage of 7-AAD positive cells within this gate.

#### 4. Data Analysis:

The percentage of specific cytotoxicity is calculated using the following formula:

$$\% \text{ Specific Lysis} = [ (\% \text{ Experimental Lysis} - \% \text{ Spontaneous Lysis}) / (\% \text{ Maximum Lysis} - \% \text{ Spontaneous Lysis}) ] \times 100$$

Where:

- % Experimental Lysis: Percentage of 7-AAD positive target cells in the presence of **TA-1801**.
- % Spontaneous Lysis: Percentage of 7-AAD positive target cells in the absence of antibody.

- % Maximum Lysis: Percentage of 7-AAD positive target cells in the presence of lysis buffer.

## Data Presentation

Quantitative results from ADCC assays should be summarized to facilitate comparison between different conditions. The following table presents representative data on the potentiation of ADCC by **TA-1801** when used in combination with other therapeutic agents.

Treatment Group	Target Cell Line	E:T Ratio	Fold Increase in ADCC (vs. Control)	Reference
TA-1801 alone	Raji	10:1	4.1	<a href="#">[1]</a>
TA-1801 + Ublituximab	Raji	10:1	7.2	<a href="#">[1]</a>

Data represents the fold increase in Lactate Dehydrogenase (LDH) release, another common method for quantifying cell lysis, compared to an isotype control.[\[1\]](#)

## Alternative Protocol: LDH Release Assay

An alternative to flow cytometry is the LDH release assay, which measures the activity of lactate dehydrogenase released from the cytosol of lysed cells.

### 1. Abbreviated Protocol:

- Prepare target and effector cells as described previously.
- Set up the co-culture in a 96-well plate with appropriate controls.
- After the 4-hour incubation, centrifuge the plate at 250 x g for 4 minutes.
- Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
- Add 50 µL of the LDH reaction mixture to each well.
- Incubate for 30 minutes at room temperature, protected from light.

- Add 50  $\mu$ L of stop solution.
- Measure the absorbance at 490 nm using a plate reader.
- Calculate the % cytotoxicity using the same formula as for the flow cytometry assay, substituting absorbance values for the percentage of dead cells.[7]

## Conclusion

The protocols outlined in these application notes provide a robust framework for evaluating the ADCC-mediating potential of the **TA-1801** bispecific antibody. Both flow cytometry and LDH release assays are suitable methods for quantifying cytotoxicity, with flow cytometry offering the advantage of distinguishing between target and effector cell death. The provided data indicates that **TA-1801** is effective at inducing ADCC and that its activity can be potentiated by combination therapies.

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